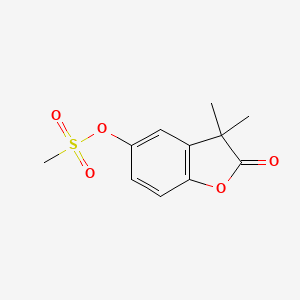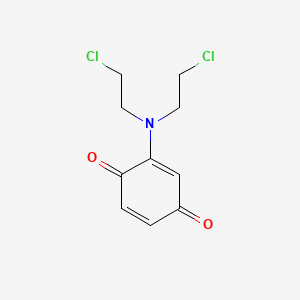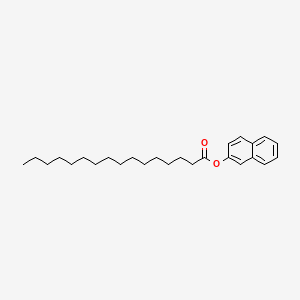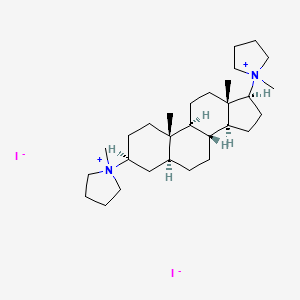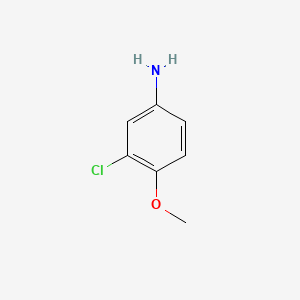
3-Chloro-4-methoxyaniline
Vue d'ensemble
Description
3-Chloro-4-methoxyaniline: is an aromatic ether and a substituted anilineThis compound is an aniline metabolite of chlorpropham and has been quantitated by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection . The molecular formula of this compound is C7H8ClNO, and it has a molecular weight of 157.60 g/mol .
Mécanisme D'action
Target of Action
3-Chloro-4-methoxyaniline is an aniline metabolite of chlorpropham The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation has been studied in aqueous suspensions of titanium dioxide under various conditions . Additionally, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals . More research is needed to fully understand how environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
3-Chloro-4-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with micellar electrokinetic capillary chromatography, where it has been quantitated using laser-induced fluorescence detection . This compound is also involved in the degradation of organic pollutants, where it interacts with titanium dioxide (TiO2) as a photocatalyst .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its photocatalytic degradation has been shown to impact the cellular environment by breaking down pollutants, thereby affecting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and can inhibit or activate enzymes. The compound’s interaction with micellar electrokinetic capillary chromatography highlights its ability to bind and be detected through fluorescence . Additionally, its role in photocatalytic degradation involves electron transfer processes that lead to the breakdown of pollutants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it can degrade under specific conditions, such as in the presence of titanium dioxide and hydrogen peroxide . Long-term effects on cellular function have been observed, particularly in the context of pollutant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have shown that the degradation rate of the compound increases with higher concentrations of hydrogen peroxide, indicating a dosage-dependent effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s role in the degradation of organic pollutants highlights its involvement in metabolic processes that detoxify harmful substances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyaniline can be synthesized through various methods. One common method involves the nucleophilic substitution of 3-chloro-4-nitroanisole followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, this compound is produced through the nitration of 3-chloroanisole followed by reduction of the nitro group. The nitration process involves the use of nitric acid and sulfuric acid, while the reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, catalytic hydrogenation, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-methoxyaniline has several scientific research applications:
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-methylaniline
- 2-Chloro-4-aminotoluene
- 3-Chloro-2-methylaniline
- 4-Chloro-2-methylaniline
- 5-Chloro-2-nitrotoluene
- 3-Fluoro-p-anisidine
- 2-Ethylaniline
- 2-Bromo-4-methylaniline
Comparison: 3-Chloro-4-methoxyaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. Compared to other similar compounds, it has distinct electronic and steric properties that make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
3-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVCBOLNTSUFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201616 | |
| Record name | 2-Chloro-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-54-0 | |
| Record name | 3-Chloro-4-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-4-METHOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-anisidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKF2V8L8PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the temperature affect the Nuclear Quadrupole Resonance (NQR) frequency of 3-chloro-4-methoxyaniline?
A1: Research indicates that the NQR frequency of this compound decreases with increasing temperature. [] This observation is consistent with the behavior of many molecular crystals, where increased thermal vibrations at higher temperatures influence the electric field gradient around the nucleus under investigation, leading to a decrease in the NQR frequency.
Q2: What is the crystallographic structure of this compound?
A2: Studies employing Zeeman NQR spectroscopy on single crystals of this compound revealed the presence of two non-equivalent orientations for the principal axes of the electric field gradient associated with the 35Cl nucleus. [] This suggests that the crystal structure is either orthorhombic or monoclinic, with an angle of 69° between these two orientations.
Q3: How is this compound analyzed in environmental samples?
A3: Several analytical techniques have been employed for the detection and quantification of this compound and its derivatives. One approach involves derivatization with heptafluorobutyric anhydride followed by gas chromatography with electron capture detection (GC-ECD). [] Another method utilizes derivatization with 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (DTAF) and subsequent separation and quantification by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection (MEKC-LIF). [] Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with fluorescence detection have also been reported for analysis. []
Q4: What is known about the degradation of this compound in the environment?
A4: Studies have demonstrated that this compound can undergo transformation in soil. [] At concentrations of 10 ppm and above, it is converted into a mixture of products, including 3,3′-dichloro-4,4′-dimethoxyazobenzene, 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, and 2,3′-dichloro-4-hydroxy-4′-methoxydiphenylamine. These transformations are thought to occur via free radical mechanisms. Additionally, the herbicide Metoxuron, which contains the this compound moiety, can potentially degrade into this compound in soil, although this process appears to be slow. []
Q5: What insights can be gained from the Zeeman spectrum of this compound?
A5: Analysis of the Zeeman NQR spectrum of this compound provides insights into the bonding characteristics of the chlorine atom within the molecule. [] Specifically, the data suggests that the chlorine atom's bond possesses approximately 25% ionic character, 72% single bond character, and 3% double bond character.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




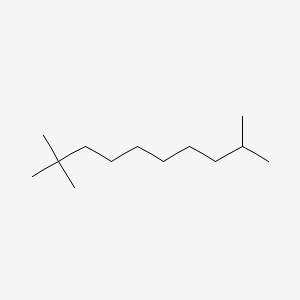
![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)
